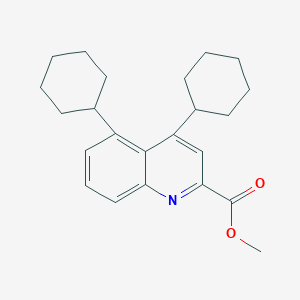
Methyl 4,5-dicyclohexylquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dicyclohexylquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexyl-substituted anilines with suitable carboxylic acid derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dicyclohexylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4,5-dicyclohexylquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of methyl 4,5-dicyclohexylquinoline-2-carboxylate and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can modulate signaling pathways by binding to specific receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-based derivatives: These compounds share a similar quinoline core but differ in their substituents, leading to variations in their biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit a wide range of biological activities and are used in similar applications.
Uniqueness
Methyl 4,5-dicyclohexylquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclohexyl groups enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .
Properties
CAS No. |
753487-60-4 |
|---|---|
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
methyl 4,5-dicyclohexylquinoline-2-carboxylate |
InChI |
InChI=1S/C23H29NO2/c1-26-23(25)21-15-19(17-11-6-3-7-12-17)22-18(13-8-14-20(22)24-21)16-9-4-2-5-10-16/h8,13-17H,2-7,9-12H2,1H3 |
InChI Key |
MISWTUGKFMVMNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC(=C2C(=C1)C3CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


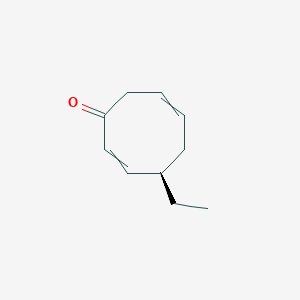

![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
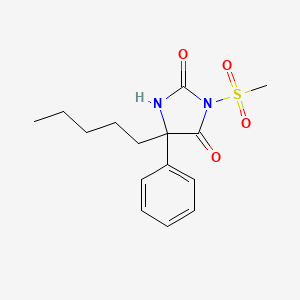
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
![3-(6-iodohex-1-ynyl)-5-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyridine](/img/structure/B14225233.png)
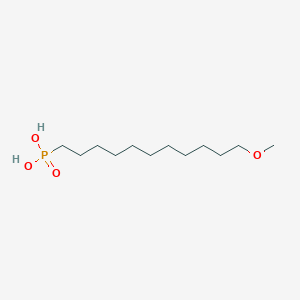

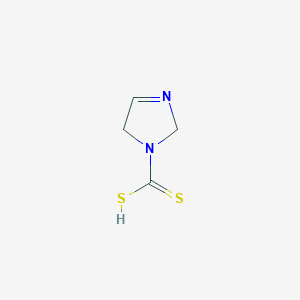
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-methyl-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B14225252.png)
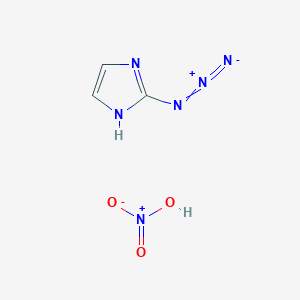
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
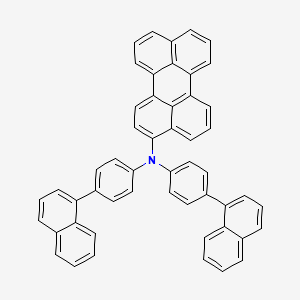
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
